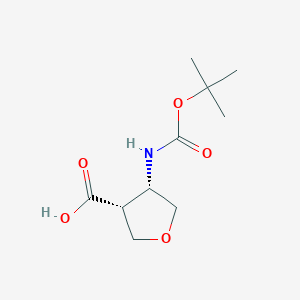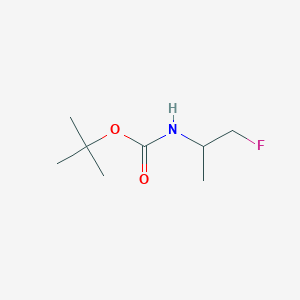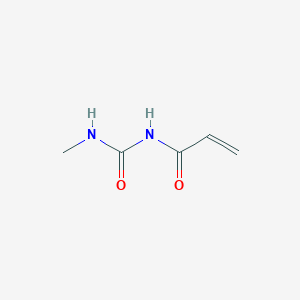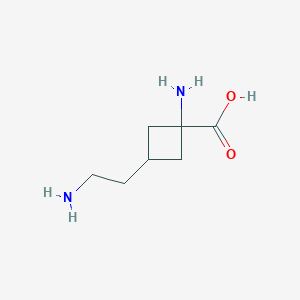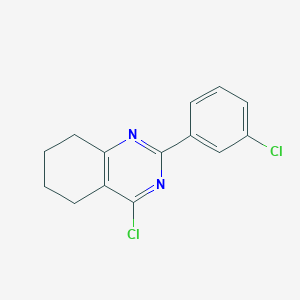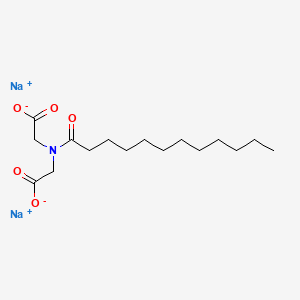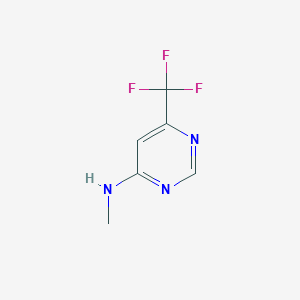
Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine
Overview
Description
Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antifungal, antibacterial, insecticidal, herbicidal, and antiviral properties . The presence of a trifluoromethyl group in the pyrimidine ring enhances the compound’s stability and biological activity .
Mechanism of Action
Target of Action
Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine is a pyrimidine derivative . Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antifungal, antibacterial, insecticidal, and antiviral activities . .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Given the broad biological activities of pyrimidine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, has been reported to have high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Pyrimidine derivatives have been reported to exhibit antifungal, antibacterial, insecticidal, and antiviral activities . This suggests that this compound may have similar effects, but further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including succinate dehydrogenase, where it forms hydrogen bonds at specific sites such as SER-17, SER-39, ARG-14, and ARG-43 . These interactions suggest that this compound may act as an enzyme inhibitor, affecting the enzyme’s activity and, consequently, the biochemical pathways it regulates.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of synaptic proteins and neurotrophic factors, which are crucial for maintaining cellular homeostasis and function . Additionally, it has been observed to impact dendritic structure and spine density in neurons, indicating its potential role in neuroprotection and cognitive function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form hydrogen bonds with enzymes like succinate dehydrogenase highlights its role as an enzyme inhibitor . This inhibition can lead to alterations in metabolic pathways and changes in gene expression, ultimately affecting cellular function. Molecular docking studies have further elucidated these interactions, providing insights into the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in vitro and in vivo
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that at lower doses, the compound exhibits beneficial effects, such as neuroprotection and enhanced cognitive function . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental and therapeutic applications . Understanding the threshold effects and potential toxicity is crucial for the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with succinate dehydrogenase, for example, suggests its role in the tricarboxylic acid (TCA) cycle These interactions can lead to changes in metabolic flux, affecting the overall metabolic state of the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are crucial for the compound’s efficacy and potential therapeutic applications. Understanding the transport mechanisms can aid in optimizing the delivery and distribution of this compound in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine typically involves multiple steps. One common method includes the reaction of 4-chloro-6-trifluoromethyl-pyrimidine with methylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-80°C for several hours . The product is then purified using techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine has several scientific research applications:
Comparison with Similar Compounds
Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine can be compared with other similar compounds, such as:
2-Methyl-6-trifluoromethyl-pyrimidine: Similar structure but lacks the amino group, resulting in different reactivity and biological activity.
4-Amino-2-methyl-6-trifluoromethyl-pyrimidine: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-10-5-2-4(6(7,8)9)11-3-12-5/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYOLTADTFMFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 5-methoxy-2-(3-methoxypropyl)-11-nitro-](/img/structure/B3367519.png)
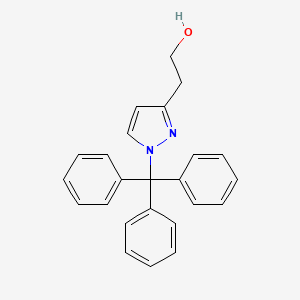
![(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid](/img/structure/B3367537.png)
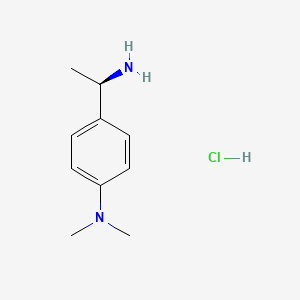
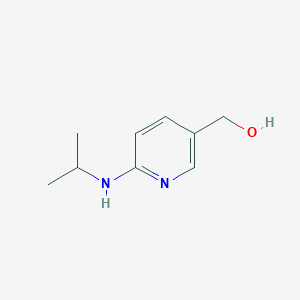
![Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B3367576.png)
